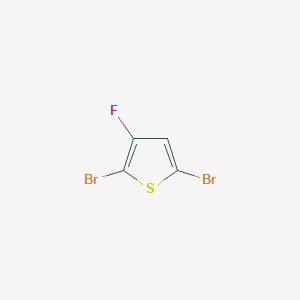

2,5-二溴-3-氟噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

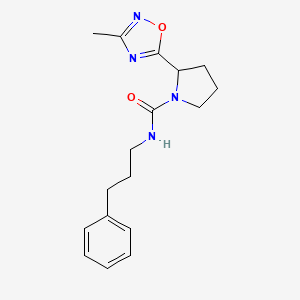

2,5-Dibromo-3-fluorothiophene is a halogenated thiophene derivative, a compound that belongs to the family of thiophenes, which are sulfur-containing heterocycles. The presence of bromine and fluorine atoms on the thiophene ring significantly alters its electronic properties, making it a valuable intermediate for various chemical syntheses, particularly in the field of materials science for electronic and optoelectronic applications.

Synthesis Analysis

The synthesis of halogenated thiophenes often involves multi-step reactions, including halogenation, nucleophilic aromatic substitution, and coupling reactions. For instance, the synthesis of 3-fluorothiophene, a related compound, can be achieved by starting with 2-bromo-3-chlorothiophene, followed by a nucleophilic aromatic substitution to introduce a cyano group, fluorination, hydrolysis, and decarboxylation to yield the fluorothiophene . Although the specific synthesis of 2,5-dibromo-3-fluorothiophene is not detailed in the provided papers, similar methodologies could be applied, adjusting the substitution pattern to achieve the desired 2,5-dibromo-3-fluoro substitution.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly influenced by the substituents attached to the thiophene ring. For example, the presence of silyl-functionalized dibromo-dithiophenes can lead to different degrees of π-conjugation and molecular packing properties, as seen in the solid-state structures of such compounds . The introduction of fluorine atoms, known for their strong electron-withdrawing nature, can also affect the electronic structure of the thiophene ring, as evidenced by the optoelectronic properties of fluorinated dithieno[3,2-b:2',3'-d]phospholes .

Chemical Reactions Analysis

Halogenated thiophenes, such as 2,5-dibromo-3-fluorothiophene, are versatile intermediates in chemical reactions. They can undergo cross-coupling reactions to form extended conjugated materials with varying substitution patterns . The presence of bromine atoms makes them suitable for reactions like the Suzuki coupling, while the fluorine atom can influence the reactivity and the electronic properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The introduction of electron-withdrawing groups like fluorine can lead to a decrease in the energy of the lowest unoccupied molecular orbital (LUMO), as observed in fluorinated dithieno[3,2-b:2',3'-d]phospholes, which exhibit smaller HOMO-LUMO gaps . These properties are crucial for the application of such materials in electronic devices. Additionally, the presence of halogen atoms can facilitate further functionalization through various chemical reactions, expanding the utility of these compounds in materials science.

科学研究应用

有机合成

2,5-二溴-3-氟噻吩在有机合成中起着重要的构建单元作用。化学家利用其反应性和多功能性构建更复杂的分子。关键反应包括铃木-宫浦交叉偶联反应、赫克反应和薗头偶联反应。通过结合该化合物,研究人员可以获得用于药物开发、材料科学和农用化学品的全新结构 .

药物研究

在药物研发中,2,5-二溴-3-氟噻吩起着至关重要的作用。药物化学家探索其衍生物来设计新的药物。氟取代增强了生物利用度和代谢稳定性,而溴原子则引入了多样性。研究人员正在研究其作为抗病毒、抗癌或抗炎药物的潜力。此外,其独特的电子性质使其适合于靶向特定的生物途径.

材料科学

该化合物的共轭结构使其对有机电子学具有吸引力。研究人员将其掺入到半导体聚合物中,用于有机光伏(太阳能电池)、有机发光二极管(OLED)和场效应晶体管(OFET)等应用。其富电子性质有助于电荷传输,从而提高器件性能。此外,其热稳定性确保了其在各种材料中的持久性 .

农用化学品和杀虫剂

2,5-二溴-3-氟噻吩衍生物在农用化学品中得到应用。通过改变分子,科学家创造了新型的杀菌剂、除草剂和杀虫剂。这些化合物保护农作物免受害虫和疾病的侵害,有助于可持续农业。氟取代增强了它们的生物活性和环境安全性.

光物理研究

研究人员在光物理研究中使用 2,5-二溴-3-氟噻吩作为荧光探针。其发射特性允许研究激发态动力学、能量转移和荧光共振能量转移 (FRET)。了解这些过程有助于设计用于生物学研究的传感器、成像剂和分子探针 .

功能材料

该化合物独特的卤素和氟组合使其在设计功能材料方面具有价值。这些包括液晶、发光材料和导电聚合物。将其掺入这些系统中增强了它们的性能,从而导致其在显示器、传感器和光电子学中的应用 .

安全和危害

属性

IUPAC Name |

2,5-dibromo-3-fluorothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2FS/c5-3-1-2(7)4(6)8-3/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZAAGPTYBLGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1F)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2FS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32431-85-9 |

Source

|

| Record name | 2,5-Dibromo-3-fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)